molecular formula C20H20FNO4 B6763461 N-(9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

N-(9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Cat. No.: B6763461
M. Wt: 357.4 g/mol
InChI Key: LVNFQFVCZNLGIE-UHFFFAOYSA-N
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Description

N-(9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and a fluorine atom

Properties

IUPAC Name

N-(9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO4/c21-15-5-1-4-14-16(6-2-9-26-19(14)15)22-20(23)13-7-8-17-18(12-13)25-11-3-10-24-17/h1,4-5,7-8,12,16H,2-3,6,9-11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVNFQFVCZNLGIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C(=CC=C2)F)OC1)NC(=O)C3=CC4=C(C=C3)OCCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzoxepin and benzodioxepine intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including the use of catalysts and controlled temperature and pressure settings.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The replacement of one functional group with another, which can be achieved using reagents like halogens or nucleophiles under specific conditions.

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-(9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-(9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can be compared with similar compounds such as:

  • N-(9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)formamide
  • N-[(5R)-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl]-N-methylhydroxylamine
  • N-[(5S)-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl]thiomorpholine-4-carboxamide

These compounds share structural similarities but differ in their functional groups and specific properties, which can influence their reactivity and applications .

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